![molecular formula C24H19F2NO5 B2989848 3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid CAS No. 2470435-92-6](/img/structure/B2989848.png)

3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

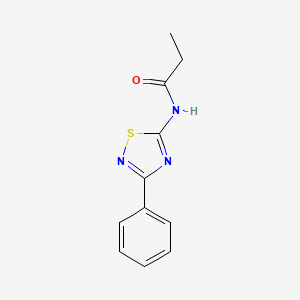

The synthesis of this compound could involve a C-H Activation methodology developed by Jin-Quan Yu and coworkers. The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a fluorene moiety, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

The development of novel fluorescence probes, such as HPF and APF, for detecting highly reactive oxygen species (hROS) illustrates the use of fluorene derivatives in creating sensitive diagnostic tools. These compounds enable the differentiation and specific detection of hROS and hypochlorite in biological samples, providing valuable tools for studying oxidative stress and inflammation processes in biological systems (Setsukinai et al., 2003).

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for protecting hydroxy-groups during the synthesis of complex molecules. This method facilitates the synthesis of sensitive compounds by providing a reliable means to protect and deprotect functional groups without affecting the integrity of the molecule (Gioeli & Chattopadhyaya, 1982).

Cell Adhesion Processes in Leukocytes

A series of fluoren-9-ylalkanoic and alkylbenzoic acids have been synthesized and studied for their potential to inhibit neutrophil recruitment and adherence, demonstrating the fluorene derivatives' role in anti-inflammatory research (Hamilton et al., 1995).

LPA2-Specific Agonists for Antiapoptotic Actions

Virtual screening identified nonlipid compounds, including those based on fluorene structures, as specific agonists for the LPA2 receptor subtype. These compounds have shown potential in reducing apoptosis, indicating their importance in research related to degenerative and inflammatory diseases (Kiss et al., 2012).

Solid-Phase Synthesis of Protected Peptide Segments

The Fmoc (fluoren-9-ylmethoxycarbonyl) method is a cornerstone in peptide synthesis, allowing for the solid-phase synthesis of peptides with complex modifications. This technique is crucial for synthesizing bioactive peptides and proteins for research and therapeutic purposes (Albericio & Barany, 1991).

Safety and Hazards

properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO5/c25-24(26,32-16-7-5-6-15(12-16)22(28)29)14-27-23(30)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUATWFSHYNIGSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(OC4=CC=CC(=C4)C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)

![N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]but-2-ynamide](/img/structure/B2989769.png)

![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)

![3-benzyl-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2989776.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2989778.png)

![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)

![[2-(Butylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2989782.png)